molecular formula C14H12N2O3 B8396361 6-(2-Methylbenzoylamino)nicotinic acid

6-(2-Methylbenzoylamino)nicotinic acid

Cat. No.: B8396361
M. Wt: 256.26 g/mol
InChI Key: SMFXOBNMUQLWCZ-UHFFFAOYSA-N
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Description

6-(2-Methylbenzoylamino)nicotinic acid is a nicotinic acid derivative characterized by a pyridine-3-carboxylic acid backbone with a 2-methylbenzoylamino substituent at the 6-position.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

6-[(2-methylbenzoyl)amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H12N2O3/c1-9-4-2-3-5-11(9)13(17)16-12-7-6-10(8-15-12)14(18)19/h2-8H,1H3,(H,18,19)(H,15,16,17)

InChI Key

SMFXOBNMUQLWCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Nicotinic Acid Derivatives

The following table highlights key structural differences and similarities between 6-(2-Methylbenzoylamino)nicotinic acid and other nicotinic acid derivatives:

Compound Substituent Position Substituent Group Key Biological Activity Reference
This compound 6 2-Methylbenzoylamino Not explicitly reported in evidence N/A
2-[(6-Methylbenzothiazol-2-yl)amino]nicotinamides 2 (benzothiazole) Thiazolidinone derivatives Antimicrobial activity against Gram-positive bacteria and fungi
2-(Arylamino)-6-(trifluoromethyl)nicotinic acid 2, 6 Arylamino, CF₃ HIV-1 RT inhibition via Mg²⁺ chelation
6-(Dimethylamino)-2-methylnicotinic acid 6, 2 Dimethylamino, methyl No reported activity in evidence
6-(2-Methylphenyl)nicotinic acid 6 2-Methylphenyl Commercial availability (supplier data)
Key Observations:
  • Electronic Effects: The trifluoromethyl group in ’s derivatives enhances electron-withdrawing properties, which may influence metal chelation (e.g., Mg²⁺) critical for HIV-1 RT inhibition . In contrast, the benzoylamino group in the target compound could modulate π-π interactions or hydrogen bonding.
Antimicrobial Activity:
  • Thiazolidinone Derivatives (): Compounds with thiazolidinone and benzothiazole moieties exhibit MIC values of 12.5–50 µg/mL against S. aureus and C. albicans .
Enzyme Interactions:
  • NAMPT Inhibition (): Nicotinic acid derivatives like GMX1778 inhibit NAMPT, a key enzyme in NAD⁺ biosynthesis, with IC₅₀ values in the nanomolar range. The target compound’s substituent could influence NAMPT binding affinity, though this requires experimental validation.
  • HIV-1 RT Inhibition () : Derivatives with trifluoromethyl groups show Mg²⁺-dependent spectral shifts, indicating chelation-mediated inhibition . The target compound’s lack of strong electron-withdrawing groups may limit similar interactions.

Metabolic Stability and Degradation Pathways

  • Bacterial Oxidation (): Pseudomonas fluorescens oxidizes nicotinic acid via hydroxylation and ring cleavage . The 2-methylbenzoylamino group in the target compound may sterically hinder ring-opening, increasing metabolic stability compared to unsubstituted nicotinic acid.
  • Lipid Modulation () : Nicotinic acid analogs reduce serum phosphate and LDL cholesterol after 8-week treatments . The target compound’s efficacy in hyperphosphatemia or dyslipidemia remains untested but could parallel these effects.

Physicochemical Properties

  • Solubility: The benzoylamino group may reduce aqueous solubility compared to 6-(2-Methylphenyl)nicotinic acid, necessitating formulation adjustments for bioavailability.
  • Melting Points: Derivatives with rigid substituents (e.g., thiazolidinones in ) exhibit higher melting points (>200°C) due to crystalline packing . The target compound’s melting point is unreported but likely similar.

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